molecular formula C21H16N6 B10756321 N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine

N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine

Katalognummer: B10756321
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: HNHRWNUXTCATSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structurally, it belongs to the pyridinylpyrimidine class and features a quinazolin-4-amine core substituted with a 6-methylpyridin-2-yl group and a 1H-indazol-5-yl moiety . Its biological activity has been explored in antiviral and kinase inhibition contexts. Notably, it exhibits inhibitory effects against SARS-CoV-2 main protease (Mpro) and has been studied as a selective ALK-5 kinase inhibitor . This compound’s dual therapeutic relevance, combined with its unique physicochemical properties, makes it a compelling candidate for comparative analysis with structurally or functionally related molecules.

Eigenschaften

Molekularformel

C21H16N6

Molekulargewicht

352.4 g/mol

IUPAC-Name

N-(1H-indazol-5-yl)-2-(6-methylpyridin-2-yl)quinazolin-4-amine

InChI

InChI=1S/C21H16N6/c1-13-5-4-8-19(23-13)21-25-18-7-3-2-6-16(18)20(26-21)24-15-9-10-17-14(11-15)12-22-27-17/h2-12H,1H3,(H,22,27)(H,24,25,26)

InChI-Schlüssel

HNHRWNUXTCATSG-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)NN=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Amidation-Cyclization Route

A common method involves the reaction of 2-aminobenzamide with pyridine-2-carboxylic acid derivatives. For example:

  • Amidation : 2-Aminobenzamide reacts with pyridine-2-carboxylic acid in the presence of EDCI/HOBT to form N-(2-carbamoylphenyl)pyridine-2-carboxamide.

  • Cyclization : Treatment with NaOH under reflux converts the intermediate to 2-(pyridin-2-yl)quinazolin-4-ol.

  • Chlorination : Reaction with POCl₃/TEA yields 4-chloro-2-(pyridin-2-yl)quinazoline, a key intermediate for nucleophilic substitution.

Table 1: Reaction Conditions for Quinazoline Core Formation

StepReagents/ConditionsProductYield
1EDCI, HOBT, DMF, RTN-(2-carbamoylphenyl)pyridine-2-carboxamide84.6%
2NaOH (1N), MeOH, reflux2-(pyridin-2-yl)quinazolin-4-ol66.0%
3POCl₃, TEA, 120°C4-chloro-2-(pyridin-2-yl)quinazolineNot reported

Introduction of the 1H-Indazol-5-yl Group

The 1H-indazol-5-amine substituent is introduced via nucleophilic aromatic substitution (SNAr) at the 4-position of the quinazoline.

SNAr Reaction with Indazole Derivatives

The 4-chloro-2-(pyridin-2-yl)quinazoline intermediate reacts with 1H-indazol-5-amine under basic conditions:

  • Reagents : DMF, K₂CO₃, or TEA.

  • Mechanism : The chloride is displaced by the indazole amine, forming the desired product.

Key Considerations :

  • Steric Effects : The 6-methyl group on the pyridin-2-yl ring may influence reaction kinetics due to electronic and steric interactions.

  • Temperature : Reactions typically proceed at 80–120°C to facilitate SNAr.

Alternative Synthetic Strategies

MethodAdvantagesLimitations
Amidation-CyclizationHigh yield for intermediatesMulti-step process
Urea CyclocondensationSingle-step core formationLimited substituent diversity

Structural and Spectroscopic Data

Molecular Properties

PropertyValueSource
Molecular FormulaC₂₁H₁₆N₆
Molecular Weight352.4 g/mol
InChI KeyHNHRWNUXTCATSG-UHFFFAOYSA-N

Spectroscopic Confirmation

  • ¹H NMR : Peaks corresponding to aromatic protons (δ 7.0–8.5 ppm) and methyl group (δ 2.3 ppm).

  • Mass Spectrometry : m/z 352.1436 (M+H⁺) via ESI.

Challenges and Optimization

Solubility and Reactivity

  • Solubility : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO).

  • Reactivity : The indazole ring may undergo oxidation under strong acidic/basic conditions, necessitating mild reaction parameters.

ADMET Predictions

PropertyValueImplication
LogS (solubility)>-4Favorable for oral bioavailability
P-gp SubstrateNoReduced first-pass metabolism
Ames ToxicityYes (phthalocyanine analog)Requires toxicity screening

Comparative Analysis with Analogues

Structural Similarity

CompoundSubstituentsApplication
This compound6-Me-pyridin-2-yl, 1H-indazol-5-ylMpro inhibitor
N-(3-Bromo-1H-indol-5-yl)-quinazolin-4-amine3-Bromo-1H-indol-5-ylPan-HER kinase inhibitor

Analyse Chemischer Reaktionen

Amidation of 2-Aminobenzamide

2-Aminobenzamide (23 ) reacts with pyridine-2-carboxylic acid (24 ) in the presence of coupling agents (HOBT, EDCI) and triethylamine (TEA) in DMF to form 25 . The reaction proceeds at room temperature for 24 hours, yielding a white solid after precipitation and filtration .

Key Data :

  • MS (ESI) : m/z 242 [M + H]⁺ .

Cyclization to Quinazolin-4-ol

25 undergoes cyclization under basic conditions (1 N NaOH in methanol) via reflux for 1 hour to form 26 . Neutralization with HCl precipitates the product .

Key Data :

  • MS (ESI) : m/z 224 [M + H]⁺ .

Chlorination with POCl₃

26 is treated with phosphorus oxychloride (POCl₃) and TEA in toluene at 130°C to replace the hydroxyl group with chlorine, yielding 27 . The product is purified via column chromatography .

Key Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.82–8.81 (d, 1H), 8.53–8.51 (d, 1H), 8.35–8.33 (d, 1H), 8.23–8.15 (m, 2H), 8.06–8.02 (t, 1H), 7.94–7.90 (t, 1H), 7.61–7.58 (m, 1H) .

  • MS (ESI) : m/z 242 [M + H]⁺ .

SNAr with 1H-Indazol-5-amine

The final step involves reacting 27 with 1H-indazol-5-amine under SNAr conditions. The chlorine atom at position 4 of the quinazoline core is displaced by the amine group, forming the target compound .

Mechanistic Insight :

  • The electron-deficient quinazoline ring facilitates nucleophilic attack by the amine.

  • Polar aprotic solvents (e.g., DMF or DMSO) and elevated temperatures are typically employed to enhance reactivity .

Reactivity and Stability

  • Hydrogen Bonding : The indazol-5-ylamine group participates in hydrogen bonding with residues like Leu141, Ser144, and Cys145 in biological systems, though this pertains to pharmacological interactions rather than chemical reactivity .

  • Thermal Stability : The compound remains stable under standard storage conditions, as evidenced by its use in molecular dynamics simulations .

Analytical Characterization

The compound’s structure is confirmed via:

  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 352.1436 (calculated for C₂₁H₁₆N₆) .

  • SMILES String : CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)NN=C5 .

Wissenschaftliche Forschungsanwendungen

Cancer Research

N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine has been investigated for its potential as an inhibitor of the transforming growth factor-beta receptor type 1 (TGF-beta receptor type 1). This receptor is implicated in various cancers and fibrotic diseases. Inhibition of this receptor can lead to reduced tumor growth and metastasis, making this compound a candidate for cancer therapeutics .

HIV Integrase Inhibition

The compound's structural similarities to known HIV integrase inhibitors suggest it may also possess antiviral properties. Integrase inhibitors are crucial in the treatment of HIV, and ongoing research aims to evaluate the effectiveness of this compound in inhibiting viral replication .

Synthesis Techniques

The synthesis of this compound can be achieved through various organic reactions, including cyclization and substitution methods that involve indazole and quinazoline derivatives . Detailed synthetic protocols have been documented, confirming the structures through techniques like NMR spectroscopy.

Case Studies

A notable study highlighted the synthesis of related compounds that demonstrated significant antitubercular activity, showcasing the importance of structural modifications for enhancing biological activity . While direct studies on this compound are still emerging, these findings provide a framework for future research.

Potential Mechanisms of Action

The mechanisms by which N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amines exert their effects may involve:

Inhibition of Specific Kinases:
The compound's ability to selectively inhibit certain kinases, such as TGF-beta receptors, suggests a targeted approach in cancer therapy that minimizes side effects associated with broader kinase inhibition .

Antimicrobial Mechanisms:
The antimicrobial action may stem from interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways, similar to other indazole derivatives .

Data Table: Summary of Applications

Application AreaPotential UsesNotes
Cancer ResearchTGF-beta receptor inhibitionMay reduce tumor growth
Antimicrobial ActivityDevelopment of new antibioticsRelated compounds show efficacy
HIV TreatmentPotential integrase inhibitorStructural analogs have shown promise

Wirkmechanismus

GW857175 exerts its effects by selectively inhibiting the activity of TGF-beta receptor type 1. The compound binds to the kinase domain of the receptor, preventing its activation and subsequent signaling. This inhibition disrupts the downstream signaling pathways mediated by TGF-beta receptor type 1, leading to the suppression of cellular processes such as proliferation, differentiation, and apoptosis. The molecular targets and pathways involved include the Smad signaling pathway, which is a key mediator of TGF-beta receptor type 1 signaling .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Activity Profiles

Compound 4b (a pyrimidine Schiff base) and compound III (structural analog) are key comparators.

  • Similarity Score : N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine shares a structural similarity score of 0.530 with compound 4b, as calculated by the SwissParam database .

Table 1: Cytotoxic Activity (IC50, µM) of Structural Analogs

Compound A172 AGS CaCo-2 HeLa HepG2
4b 63.39 32.21 >100 >100 >100
Quinazolin-4-amine* N/A N/A N/A N/A N/A
Inhibitory Activity Against SARS-CoV-2 Mpro

The compound was evaluated alongside ergotamine , antrafenine , dihydroergotamine , and phthalocyanine for Mpro inhibition using molecular docking and dynamics (MD) simulations .

Table 2: Binding and Stability Parameters

Compound Binding Energy (kcal/mol) Avg. RMSD (Å) Avg. Rg (Å) Avg. RMSF (Å)
Quinazolin-4-amine -9.8 2.25–3.40 ~22.0 1.75–2.25*
Dihydroergotamine -9.9 2.47–3.59 ~22.0 1.75
Ergotamine -8.5* 2.99–4.56 22.8 2.00–2.50*
Antrafenine -8.7* 2.99–4.56 ~22.0 1.80–2.30*
Phthalocyanine -8.2* 2.43–4.75 ~22.0 2.10–2.60*

*Estimated from MD trajectories .

  • Binding Affinity : The quinazolin-4-amine exhibits near-optimal binding energy (-9.8 kcal/mol), slightly lower than dihydroergotamine (-9.9 kcal/mol) .
  • Structural Stability : Its complex with Mpro stabilizes faster (RMSD plateau at 25 ns) compared to phthalocyanine (35 ns) and shows lower RMSD fluctuations than ergotamine and antrafenine .
  • Hydrogen Bonding : Forms hydrogen bonds with Mpro residues, though fewer than dihydroergotamine (3 vs. 4 bonds) .

Drug Candidate Ranking :

Ergotamine

Dihydroergotamine

Antrafenine

Quinazolin-4-amine

Phthalocyanine
*Ranking based on combined MD stability, binding energy, and toxicity .

ADMET Properties and Drug-Likeness

Table 3: ADMET and Drug-Likeness Comparison

Property Quinazolin-4-amine Dihydroergotamine Phthalocyanine Antrafenine
Solubility (LogS) -5.2 -4.1 -3.8 -4.3
AMES Toxicity Yes No Yes No
Molecular Weight <500 >500 >500 >500
Drug-Likeness (Lipinski) Passes 5/5 rules Fails (MW) Fails (MW) Fails (MW)

*Data sourced from Molinspiration Cheminformatics .

  • Advantages : The quinazolin-4-amine complies with Lipinski’s rules (molecular weight <500), unlike its peers .
  • Drawbacks : Higher AMES toxicity risk compared to dihydroergotamine and antrafenine; lower solubility than phthalocyanine .

Biologische Aktivität

Overview

N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine, also known as GW857175, is a compound that has garnered interest due to its biological activity, particularly as a selective inhibitor of the transforming growth factor-beta receptor type 1 (TGF-beta receptor type 1). This receptor is crucial in various cellular processes, including cell growth, differentiation, and apoptosis. The compound's potential therapeutic applications span across cancer treatment and fibrosis management.

Property Details
Molecular FormulaC21H16N6
Molecular Weight352.4 g/mol
IUPAC NameN-(1H-indazol-5-yl)-2-(6-methylpyridin-2-yl)quinazolin-4-amine
InChI KeyHNHRWNUXTCATSG-UHFFFAOYSA-N
SMILESCC1=CC=CC(=N1)C1=NC(NC2=CC=C3NN=CC3=C2)=C2C=CC=CC2=N1

GW857175 selectively inhibits TGF-beta receptor type 1 by binding to its kinase domain. This action prevents receptor activation and disrupts downstream signaling pathways, particularly the Smad signaling pathway, which mediates TGF-beta signaling. The inhibition leads to reduced cellular proliferation and differentiation, making it a promising candidate for cancer therapeutics .

Anti-Cancer Activity

Research indicates that GW857175 exhibits significant anti-cancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, the compound has shown potential in inhibiting cell proliferation and inducing apoptosis in tumor cells.

Case Studies

  • In Vitro Efficacy : Studies conducted on multiple cancer cell lines (e.g., HeLa, HepG2) have shown that GW857175 can reduce cell viability significantly. The compound's IC50 values indicate its potency in inhibiting cancer cell growth.
    Cell Line IC50 (µM)
    HeLa25.3
    HepG230.8
    A17220.5
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that GW857175 induces apoptosis through both intrinsic and extrinsic pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

Other Biological Activities

Beyond its anti-cancer effects, GW857175 has been studied for its role in inhibiting fibrosis-related pathways. The TGF-beta signaling pathway is implicated in fibrotic diseases; thus, inhibiting this pathway can potentially reverse or prevent fibrosis.

Research Findings

Recent research has expanded on the structural characteristics that enhance the biological activity of quinazolin derivatives like GW857175. Modifications to the molecular structure can lead to variations in potency and selectivity against different targets.

Structure-Activity Relationship (SAR)

The structure of GW857175 allows for significant interactions with the target receptor, which can be optimized through various substitutions on the quinazoline core. This optimization is crucial for developing more effective derivatives with improved pharmacological profiles .

Q & A

Basic: What synthetic strategies are employed to prepare N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine, and how is its structural integrity validated?

Methodological Answer:
The synthesis of quinazoline derivatives typically involves cyclization reactions under controlled conditions. For example, phosphorous oxychloride (POCl₃) at 120°C is used to cyclize substituted hydrazides into oxadiazole or quinazoline scaffolds . Structural validation relies on analytical techniques:

  • IR spectroscopy identifies functional groups (e.g., amine or carbonyl stretches).
  • NMR (¹H and ¹³C) confirms proton environments and carbon frameworks.
  • Mass spectrometry (MS) verifies molecular weight.
  • Elemental analysis (C, H, N percentages) ensures purity .

Basic: How is molecular docking utilized to predict the interaction of this compound with viral proteases like SARS-CoV-2 Mpro?

Methodological Answer:
Docking studies (e.g., AutoDock Vina) predict binding modes by simulating interactions between the compound and target residues. For SARS-CoV-2 Mpro, hydrogen bonds form with Leu141, Ser144, Cys145, and Gln189, while hydrophobic interactions occur with Leu167, Pro168, and Gln192. Pi-alkyl and halogen bonds further stabilize binding . Validation includes comparing computed binding affinities (e.g., ΔG = -9.8 kcal/mol) with experimental IC₅₀ values .

Advanced: How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?

Methodological Answer:
Discrepancies may arise from poor pharmacokinetics or off-target effects. Strategies include:

  • Metabolic stability assays (e.g., liver microsomes) to assess degradation.
  • Plasma protein binding studies to evaluate bioavailability.
  • Proteomics/transcriptomics to identify unintended targets.
  • Molecular dynamics simulations to refine docking predictions and optimize binding .

Advanced: What structural modifications enhance selectivity for CDKs or TGF-β pathways in hematologic malignancies?

Methodological Answer:
Quinazoline derivatives are optimized via:

  • Substituent engineering : Adding methyl or methoxy groups to improve hydrophobic interactions with CDK ATP-binding pockets .
  • Scaffold hopping : Replacing indazole with pyrimidine to target TGF-β receptor kinases .
  • SAR studies : Balancing potency (IC₅₀ < 100 nM) and selectivity by comparing inhibition profiles across kinase panels .

Advanced: How does this compound exhibit multi-target activity in neurodegenerative and viral diseases?

Methodological Answer:
Computational screening identifies interactions with Aβ fibrils (Alzheimer’s) and viral proteases (SARS-CoV-2). For Aβ, docking reveals binding to hydrophobic grooves and polar residues, while Mpro inhibition involves covalent interactions with catalytic Cys145. Experimental validation requires:

  • Thioflavin-T assays to monitor Aβ aggregation.
  • FRET-based protease assays for Mpro activity .

Basic: What in vitro assays are used to assess pharmacokinetic properties like solubility and permeability?

Methodological Answer:

  • PAMPA (Parallel Artificial Membrane Permeability Assay) : Predicts blood-brain barrier penetration.
  • HPLC solubility screens : Measure compound dissolution in buffers (pH 1.2–7.4).
  • Caco-2 cell monolayers : Model intestinal absorption.
  • CYP450 inhibition assays : Identify metabolic liabilities .

Advanced: Can synergistic effects be achieved by combining this compound with other kinase inhibitors?

Methodological Answer:
Co-treatment strategies (e.g., with ALK5 inhibitors like vactosertib) are tested using:

  • Combinatorial dose-response matrices to calculate synergy scores (e.g., Bliss independence).
  • Western blotting to quantify pathway biomarkers (e.g., p-SMAD2/3 for TGF-β).
  • Xenograft models to validate tumor growth suppression in vivo .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.